

Spectroscopic Profile of (R)-morpholin-3-ylmethanol hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (R)-morpholin-3-ylmethanol hydrochloride

Cat. No.: B595126

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(R)-morpholin-3-ylmethanol hydrochloride** (CAS No: 1212377-10-0), a chiral building block of significant interest in pharmaceutical synthesis. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of **(R)-morpholin-3-ylmethanol hydrochloride** can be effectively determined through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
9.0 - 9.5	broad	NH ₂ ⁺
4.5 - 5.5	broad	OH
4.0 - 4.4	-	H on C6 (equatorial)
3.9 - 4.3	-	H on C5 (equatorial)
3.6 - 4.0	-	CH ₂ OH
3.4 - 3.8	-	H on C2 (axial)
3.2 - 3.6	-	H on C2 (equatorial)
3.0 - 3.4	-	H on C6 (axial)
2.8 - 3.2	-	H on C3
2.6 - 3.0	-	H on C5 (axial)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
68 - 73	C5
65 - 70	C2
60 - 65	CH ₂ OH
55 - 60	C3
45 - 50	C6

Table 3: Infrared (IR) Spectroscopy Peak Table

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H and N-H stretching
3000-2850	Medium	C-H stretching
1610-1550	Medium	N-H bending
1260-1000	Strong	C-O stretching

Table 4: Mass Spectrometry (MS) Data

m/z	Fragmentation
118.086	[M+H] ⁺ (free base)
100.076	[M+H - H ₂ O] ⁺
87.050	[M+H - CH ₂ OH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **(R)-morpholin-3-ylmethanol hydrochloride** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the ^{13}C spectrum, with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid **(R)-morpholin-3-ylmethanol hydrochloride** is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

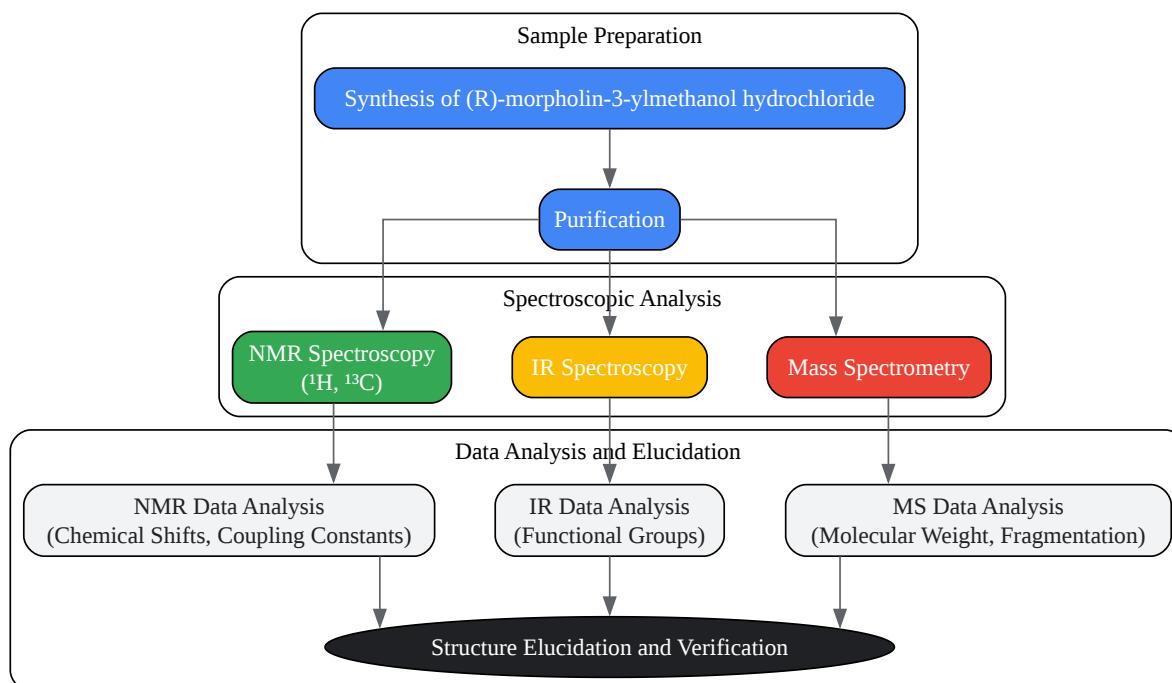
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1-10 $\mu\text{g/mL}$).
- Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$. For structural elucidation, tandem mass

spectrometry (MS/MS) experiments are performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

- Data Processing: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for chemical structure elucidation is a critical process for ensuring comprehensive characterization.



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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